![molecular formula C23H24N4O5S B2902310 7-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688055-40-5](/img/no-structure.png)

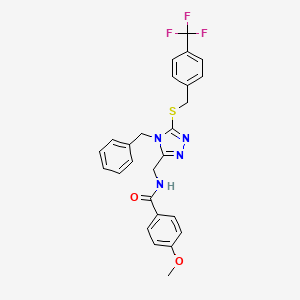

7-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of piperazine, which is a key pharmacophore of several biologically active agents . It is composed of a methyl(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione moiety linked to a 2-methoxyphenyl unit via a piperazine ring .

Synthesis Analysis

The synthesis of similar compounds involves the reductive amination of a precursor with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The precursor can be obtained by a facile four-step synthetic approach; the trimethylstannyl leaving group is introduced by displacement of iodine utilizing palladium catalysis and hexamethyldistannane in an inert solvent .Molecular Structure Analysis

The structures of similar compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy . The piperazine ring in these compounds has a chair conformation .Chemical Reactions Analysis

The compound may undergo reactions typical for piperazine derivatives. For instance, piperazine derivatives have been shown to undergo reactions with 4-methylbenzoic acid and benzene-1,2-dicarboxylic acid to yield various salts .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were characterized using 1H NMR, 13C NMR, and HRMS .科学研究应用

Pharmacology

In pharmacological research, compounds with a piperazine moiety, such as the one , are often explored for their potential as bioactive molecules. Piperazine derivatives are known to exhibit a range of biological activities, including acting as central nervous system stimulants, antihistamines, antipsychotics, and antidepressants . The methoxyphenyl group attached to the piperazine could modify the compound’s affinity for various neurotransmitter receptors, potentially leading to new drug discoveries.

Antimicrobial Activity

The structural similarity to known antimicrobial compounds suggests that this compound could be investigated for its efficacy against bacteria and fungi. Previous studies have shown that piperazine chromen-2-one compounds exhibit significant antibacterial activity . This compound could be part of a new class of antimicrobials, addressing the growing concern of antibiotic resistance.

Organic Synthesis

In the field of organic synthesis, such compounds can serve as intermediates in the synthesis of more complex molecules. The presence of multiple reactive groups like the sulfanylidene moiety and the quinazolinone core can facilitate various chemical transformations, leading to the creation of novel organic compounds with potential applications in medicinal chemistry .

Molecular Modeling

The compound’s unique structure makes it an interesting candidate for molecular modeling studies. It could be used to explore interactions with biological targets, such as enzymes or receptors, aiding in the design of molecules with specific biological activities. Docking studies could predict the binding affinity and selectivity of this compound towards various proteins .

Neurotransmitter Research

Given the presence of the piperazine ring, which is known to interact with monoamine neurotransmitters, this compound could be used in research to study the reuptake and release of these neurotransmitters. It could help in understanding the mechanisms of action of drugs that target the central nervous system .

Metabolomics

Compounds like this one could be used as standards or reagents in metabolomics studies to identify and quantify metabolites within a biological system. The distinct spectral properties of the compound could aid in the development of new assays for metabolite profiling .

Catalysis

The compound could also be investigated for its potential use as a catalyst in chemical reactions. The quinazolinone and piperazine components might interact with substrates to facilitate various catalytic processes, leading to more efficient and selective chemical reactions .

作用机制

Target of Action

It is known that similar compounds, such as 4-(4-(4-methoxyphenyl)piperazin-1-yl)aniline , have been found to inhibit several protein targets such as heat shock protein90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), vascular endothelial growth factor 2 (VEGFR2), P-glycoprotein (P-gp), platelet-activating factor (PAF), platelet-derived growth factor receptorβ, and cyclooxygenase 1 and 2 (COX-1 and COX-2) .

Mode of Action

Similar compounds, such as para-methoxyphenylpiperazine (meopp), have been found to inhibit the reuptake and induce the release of the monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines .

Biochemical Pathways

It is known that similar compounds have been found to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Pharmacokinetics

It is known that piperazine, a common structural motif found in the compound, can positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Similar compounds have been found to exhibit anti-neuroinflammatory properties through inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-methoxyphenylpiperazine with 3-oxopropyl-1,2,3,4-tetrahydroquinazoline-6-thione, followed by cyclization with ethyl chloroformate and sodium ethoxide to form the final product.", "Starting Materials": [ "4-methoxyphenylpiperazine", "3-oxopropyl-1,2,3,4-tetrahydroquinazoline-6-thione", "ethyl chloroformate", "sodium ethoxide" ], "Reaction": [ "Step 1: Condensation of 4-methoxyphenylpiperazine with 3-oxopropyl-1,2,3,4-tetrahydroquinazoline-6-thione in the presence of a suitable solvent and a catalyst to form intermediate A.", "Step 2: Cyclization of intermediate A with ethyl chloroformate and sodium ethoxide to form the final product, 7-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one." ] } | |

CAS 编号 |

688055-40-5 |

产品名称 |

7-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |

分子式 |

C23H24N4O5S |

分子量 |

468.53 |

IUPAC 名称 |

7-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |

InChI |

InChI=1S/C23H24N4O5S/c1-30-16-4-2-15(3-5-16)25-8-10-26(11-9-25)21(28)6-7-27-22(29)17-12-19-20(32-14-31-19)13-18(17)24-23(27)33/h2-5,12-13H,6-11,14H2,1H3,(H,24,33) |

InChI 键 |

DILVMPWNNDYBRL-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-dimethyl-5-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1H-pyrazole](/img/structure/B2902228.png)

![ethyl 2-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2902229.png)

![3-ethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B2902232.png)

![N-[3-Oxo-3-(4-phenylpiperazin-1-yl)propyl]but-2-ynamide](/img/structure/B2902233.png)

![3-[1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol](/img/structure/B2902239.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2902241.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2902242.png)

![4-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-2-pyrimidinamine](/img/structure/B2902243.png)

![2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-(2-methylallyl)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2902249.png)